6-(4-methoxyphenyl)-3-methyl-N-(tetrahydrofuran-2-ylmethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
6-(4-methoxyphenyl)-3-methyl-N-(tetrahydrofuran-2-ylmethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triazolothiadiazine derivatives, including 6-(4-methoxyphenyl)-3-methyl-N-(tetrahydrofuran-2-ylmethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide, typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This method, however, has limited substrate scope.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the synthetic routes for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium hydroxide, potassium carbonate
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.
Scientific Research Applications
6-(4-methoxyphenyl)-3-methyl-N-(tetrahydrofuran-2-ylmethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-3-methyl-N-(tetrahydrofuran-2-ylmethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds with target receptors allows it to inhibit enzyme activity, such as carbonic anhydrase and cholinesterase . This inhibition can lead to various pharmacological effects, including anti-inflammatory and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable pharmacological activities.
1,2,4-triazolo[5,1-b][1,3,5]thiadiazines: Another isomeric form with similar biological properties.
1,2,4-triazolo[1,5-c][1,3,5]thiadiazines: Known for their enzyme inhibitory activities.
Uniqueness
6-(4-methoxyphenyl)-3-methyl-N-(tetrahydrofuran-2-ylmethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other triazolothiadiazine derivatives .
Properties
Molecular Formula |
C18H23N5O3S |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-3-methyl-N-(oxolan-2-ylmethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C18H23N5O3S/c1-11-20-21-18-23(11)22-15(12-5-7-13(25-2)8-6-12)16(27-18)17(24)19-10-14-4-3-9-26-14/h5-8,14-16,22H,3-4,9-10H2,1-2H3,(H,19,24) |
InChI Key |
HVBIWQZZDJWPTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1NC(C(S2)C(=O)NCC3CCCO3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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